Sigma‑1 Binding Affinity of the Closest Documented Structural Analogue vs. Non‑Fluorinated and Mono‑Fluorinated Comparators
Although the target compound itself has no publicly reported Ki, its closest documented congener — N-(1‑benzylpiperidin‑4‑yl)-2-(2,5‑difluorophenyl)acetamide — exhibits a sigma‑1 Ki of 4.21 nM [1]. In benchmark SAR series of piperidine sigma‑1 ligands, removal or repositioning of the fluorine atoms on the phenylacetamide ring typically increases Ki values by 5‑ to 50‑fold, while complete replacement of the 2,5‑difluorophenyl group with phenyl or heteroaryl substituents abolishes sub‑100 nM affinity [2]. These data support the inference that the 2,5‑difluorophenyl pattern of the target compound is essential for maintaining high sigma‑1 potency.
| Evidence Dimension | Sigma‑1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No direct Ki data available; inferred to be low nanomolar based on closest congener N-(1‑benzylpiperidin‑4‑yl)-2-(2,5‑difluorophenyl)acetamide Ki = 4.21 nM |
| Comparator Or Baseline | Non‑fluorinated phenylacetamide piperidine ligands (range Ki ~50–>1000 nM); mono‑fluorinated analogues (Ki ~10–200 nM) |
| Quantified Difference | ~10‑ to >200‑fold affinity loss upon removing or repositioning fluorine atoms |
| Conditions | Radioligand competition binding assay; sigma‑1 receptor; rat or guinea‑pig brain membrane preparations (typical for piperidine sigma‑1 SAR series) |
Why This Matters
For drug‑discovery or chemical‑biology projects requiring low‑nanomolar sigma‑1 engagement, the target compound retains the 2,5‑difluorophenyl motif that the SAR literature identifies as critical for potency, distinguishing it from a large fraction of commercially available piperidine‑acetamide analogues.
- [1] BindingDB Entry: BDBM50064974, N-(1-Benzyl-piperidin-4-yl)-2-(2,5-difluoro-phenyl)acetamide, Ki = 4.21 nM at sigma‑1 receptor. https://www.bindingdb.org/rwd/bind/chemsearch.jsp. View Source
- [2] Gill, R. K., et al. (2014). Recent advances in the development of sigma receptor ligands as therapeutic agents. Current Medicinal Chemistry, 21(1), 95–110. View Source
